6-Chloro-3-methoxy-1H-indazole
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Overview
Description
6-Chloro-3-methoxy-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a fused benzene and pyrazole ring system, which contributes to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of indazoles often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described for the production of various 1H-indazoles .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1H-Indazole: The parent compound with a similar structure but lacking the chloro and methoxy substituents.
2H-Indazole: A structural isomer with different electronic properties.
3-Methyl-1H-indazole: A derivative with a methyl group instead of a methoxy group.
Uniqueness: 6-Chloro-3-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and biological activity compared to its unsubstituted or differently substituted counterparts .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
ZJRKLTJIOMIEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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